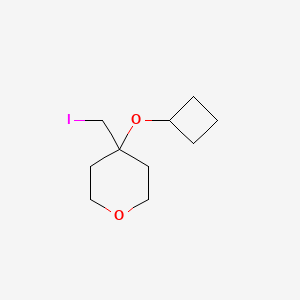
4-Cyclobutoxy-4-(iodomethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutoxy-4-(iodomethyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇IO₂ and a molecular weight of 296.15 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is characterized by the presence of a cyclobutoxy group and an iodomethyl group attached to an oxane ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-4-(iodomethyl)oxane typically involves the reaction of cyclobutanol with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
Cyclobutanol+IodomethaneK2CO3,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclobutoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of oxane oxides or ketones.
Reduction: Formation of methyl-substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutoxy-4-(iodomethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclobutoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various biochemical effects. The iodomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclobutoxy-4-(bromomethyl)oxane
- 4-Cyclobutoxy-4-(chloromethyl)oxane
- 4-Cyclobutoxy-4-(fluoromethyl)oxane
Uniqueness
4-Cyclobutoxy-4-(iodomethyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H17IO2 |
|---|---|
Molekulargewicht |
296.14 g/mol |
IUPAC-Name |
4-cyclobutyloxy-4-(iodomethyl)oxane |
InChI |
InChI=1S/C10H17IO2/c11-8-10(4-6-12-7-5-10)13-9-2-1-3-9/h9H,1-8H2 |
InChI-Schlüssel |
RILAHGLDONABDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2(CCOCC2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
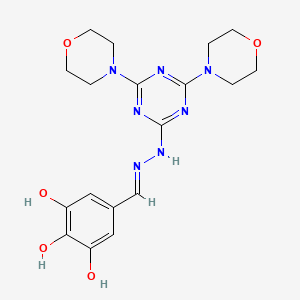

![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
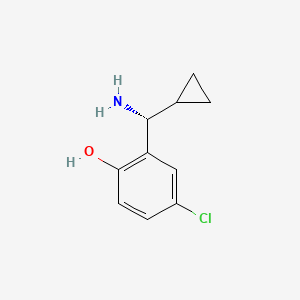
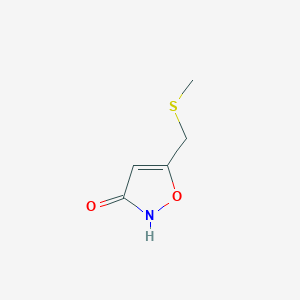
![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
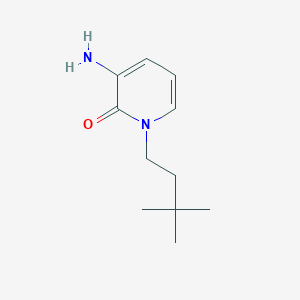
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)

